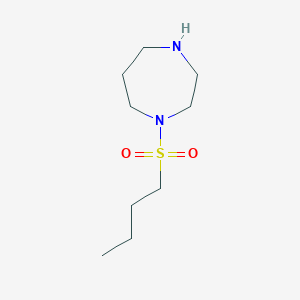
1-(Butylsulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfonyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The butylsulfonyl group attached to the diazepane ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Butylsulfonyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with butylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Butylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Butylsulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(Butylsulfonyl)-1,4-diazepane can be compared with other similar compounds such as:
1-(Methylsulfonyl)-1,4-diazepane: This compound has a methylsulfonyl group instead of a butylsulfonyl group, which may result in different chemical and biological properties.
1-(Ethylsulfonyl)-1,4-diazepane: The ethylsulfonyl group imparts different steric and electronic effects compared to the butylsulfonyl group.
1-(Propylsulfonyl)-1,4-diazepane: This compound has a propylsulfonyl group, which may affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-butylsulfonyl-1,4-diazepane |
InChI |
InChI=1S/C9H20N2O2S/c1-2-3-9-14(12,13)11-7-4-5-10-6-8-11/h10H,2-9H2,1H3 |
InChI Key |
LFGRVDJRMGGFJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


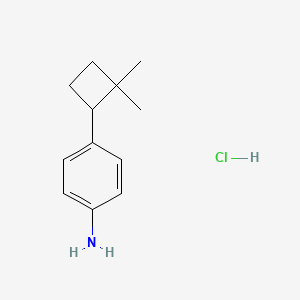
![6lambda6-Thia-9-azaspiro[4.5]decane-6,6-dione hydrochloride](/img/structure/B13509422.png)

![tert-butyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B13509432.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3-difluoro-3-phenylpropanoic acid](/img/structure/B13509433.png)
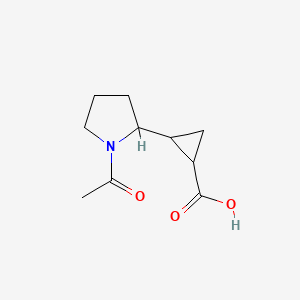
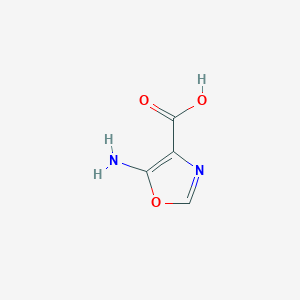
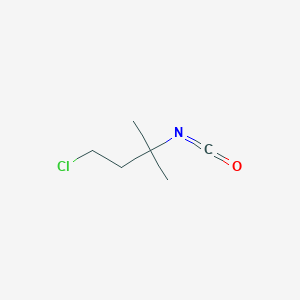
![Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride](/img/structure/B13509454.png)
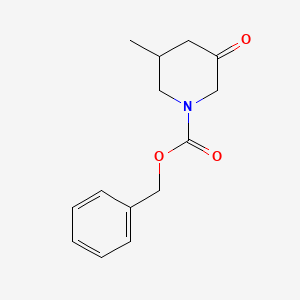
![N-[2-(dimethylamino)ethyl]cyclobutanamine dihydrochloride](/img/structure/B13509464.png)

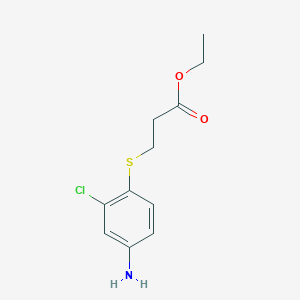
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
